(2-Methoxy-4,6-dimethylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

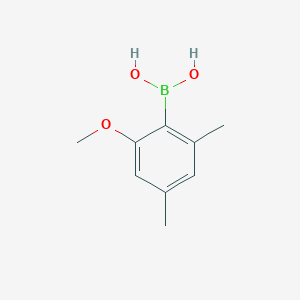

2D Structure

Properties

IUPAC Name |

(2-methoxy-4,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFAFBPZFGAMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620276 | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355836-08-7 | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxy-4,6-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxy-4,6-dimethylphenyl)boronic acid chemical properties

An In-depth Technical Guide to (2-Methoxy-4,6-dimethylphenyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. It is designed to provide not only foundational data but also field-proven insights into its practical use, particularly in modern synthetic chemistry.

Introduction: A Sterically Hindered Building Block

This compound is an organoboron compound that has garnered significant interest as a versatile building block in organic synthesis. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxy group, and two methyl groups. The key feature of this molecule is the substitution pattern: the boronic acid functionality is flanked by a methoxy group and a methyl group in the ortho positions. This steric encumbrance is not a limitation but rather a critical feature that chemists exploit to control reactivity and influence the three-dimensional structure of target molecules.

Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] this compound is particularly valuable in this context for synthesizing sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide will delve into the core chemical properties, spectroscopic signature, synthesis, and key applications of this important reagent.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 2,4-Dimethyl-6-methoxyphenylboronic acid | [4] |

| CAS Number | 355836-08-7 | [4][5] |

| Molecular Formula | C₉H₁₃BO₃ | [4][5][6] |

| Molecular Weight | 180.01 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 168-172°C (for isomer 4-Methoxy-2,6-dimethylphenylboronic acid) | [7][8] |

| Boiling Point | 346.3 ± 52.0 °C (Predicted) | [7][8] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [7][8] |

| Solubility | Slightly soluble in water | [7][8] |

| Storage | 2-8°C, under inert atmosphere | [7][8][9] |

Note: It is critical to distinguish this compound (CAS 355836-08-7) from its isomer, (4-Methoxy-2,6-dimethylphenyl)boronic acid (CAS 361543-99-9), as their reactivity and the properties of their derivatives can differ significantly.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule in solution.

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.

-

B(OH)₂: A broad singlet, typically downfield, which is exchangeable with D₂O.

-

Ar-H: Two singlets in the aromatic region (approx. 6.6-6.8 ppm), corresponding to the two protons on the phenyl ring.

-

-OCH₃: A sharp singlet around 3.7-3.8 ppm, integrating to three protons.

-

Ar-CH₃: Two distinct singlets in the aliphatic region (approx. 2.2-2.5 ppm), each integrating to three protons, corresponding to the two different methyl groups.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

Ar-C: Six distinct signals are expected for the aromatic carbons, including the carbon atom bonded to boron (ipso-carbon), which may be broad or have a lower intensity.

-

-OCH₃: A signal around 55-56 ppm.

-

Ar-CH₃: Two signals in the aliphatic region (approx. 20-24 ppm).

-

-

¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A single, broad signal is expected in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[10]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded -OH groups of the boronic acid.

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and methoxy groups).

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic absorption band typically found around 1350-1380 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate followed by quenching with a borate ester.[11]

Typical Synthetic Route: Lithiation-Borylation

The most common laboratory-scale synthesis involves a directed ortho-metalation followed by borylation. The methoxy group is a powerful ortho-directing group, facilitating this process.

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The methoxy group's lone pair electrons coordinate to the lithium ion of n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position (C2), even in the presence of more acidic methyl protons. This provides high regioselectivity.

-

Low Temperature: The reactions are conducted at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction at other sites.

-

Borate Ester Quench: Triisopropyl borate, B(O-iPr)₃, is used as the boron source. It is a mild electrophile that efficiently traps the nucleophilic aryllithium species.

-

Aqueous Workup: Acidic hydrolysis is required to convert the initially formed boronate ester into the final boronic acid.

-

Purification: Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon standing or heating. Recrystallization is a standard and effective method for purification, often yielding the desired monomeric boronic acid as a crystalline solid.

Chemical Reactivity and Key Applications

The utility of this compound stems from its participation in a variety of cross-coupling reactions, most importantly, the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, particularly for constructing biaryl structures.[2][12] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Steric Hindrance and Ortho-Substitution: The presence of two ortho-substituents on this compound has profound implications:

-

Atropisomerism: The steric clash between the ortho-substituents of the two aryl rings in the final biaryl product can restrict rotation around the newly formed C-C bond. If the rotational barrier is high enough, stable, non-interconverting rotational isomers, known as atropisomers, can be isolated. This makes the reagent a valuable tool for the synthesis of axially chiral compounds.

-

Chelation Effects: The ortho-methoxy group can potentially coordinate to the palladium center during the catalytic cycle.[13][14] This chelation can influence the geometry of the transition state, affecting the rate and selectivity of the reaction, particularly the regioselectivity when coupling with multi-substituted halides.[13][14]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[15] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. As boronic acids are sensitive to moisture and can dehydrate to form boroxines, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[7][8][9]

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical application.

Objective: Synthesis of 2-(2'-Methoxy-4',6'-dimethylphenyl)pyridine.

Methodology:

-

Catalyst Pre-activation (Justification): This step ensures the active Pd(0) catalyst is present at the start of the reaction.

-

Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 2-bromopyridine (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq). The excess halide ensures full consumption of the boronic acid, and a strong base is required to form the active boronate species for transmetalation.[2]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask. The phosphine ligands stabilize the palladium center.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure of the product using NMR and MS analysis.

Conclusion

This compound is more than just another boronic acid derivative; it is a specialized tool for advanced organic synthesis. Its defining characteristic—significant steric hindrance around the reactive center—provides chemists with a powerful method for constructing complex biaryl systems and controlling molecular architecture. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

- American Elements. (n.d.). This compound.

- AbacipharmTech. (n.d.). This compound.

- PubChem. (n.d.). (2,6-Dimethyl-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information.

- Chemdad Co., Ltd. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).

- Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. MDPI.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.

- Gomes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. PubMed Central.

- Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 361543-99-9 CAS MSDS ((2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Methoxy-4,6-dimethylphenyl)boronic acid: Properties, Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (2-Methoxy-4,6-dimethylphenyl)boronic acid. We will delve into its core physicochemical properties, explore its critical role in modern synthetic chemistry, and provide a detailed, field-proven experimental protocol for its application.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids have become indispensable tools in the arsenal of synthetic organic chemists, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon (C-C) bonds—a fundamental process in the construction of complex pharmaceutical agents.[2][3]

This compound is a specialized building block within this class. Its unique substitution pattern—a methoxy group and two methyl groups ortho and para to the boronic acid moiety—offers chemists precise control over steric and electronic properties. This substitution can influence reaction kinetics, product conformation, and ultimately, the biological activity of the target molecule, making it a valuable reagent in drug discovery and development.[3][4]

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 180.01 g/mol | [5], [6] |

| Molecular Formula | C₉H₁₃BO₃ | [5], [7] |

| CAS Number | 361543-99-9 | [5] |

| IUPAC Name | (4-methoxy-2,6-dimethylphenyl)boronic acid | [5] |

| Melting Point | 168-172 °C | [6] |

| Appearance | White to off-white powder/crystal | [6] |

| Solubility | Slightly soluble in water | [8] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its remarkable functional group tolerance and its ability to efficiently construct biaryl scaffolds, which are prevalent in many marketed drugs.[2][9][10]

The general transformation involves the coupling of an organoborane (the boronic acid) with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation : The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.

-

Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup (The "Why"): To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for activating the boronic acid to facilitate the transmetalation step.[2]

-

Inerting the Atmosphere (The "Why"): Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is paramount for catalytic turnover and achieving a high yield.

-

Reagent Addition (The "Why"): Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe. Causality: Adding the catalyst and solvent under an inert atmosphere prevents premature degradation. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base, accelerating the reaction.[9][11]

-

Reaction Execution (The "Why"): Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures homogeneity in the multiphasic mixture.

-

Workup and Isolation (The "Why"): Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: This standard aqueous workup effectively separates the desired organic product from the water-soluble byproducts and reagents.

-

Purification (The "Why"): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). Causality: Chromatography separates the target biaryl compound from unreacted starting materials, catalyst residues, and any side products, yielding the final product in high purity.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its defined structure and reliable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for professionals in drug discovery and chemical research. By understanding its properties and the mechanistic principles behind its application, scientists can leverage this reagent to efficiently synthesize novel and complex molecular architectures.

References

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.

- W. J. F. G. III, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. ACS Publications.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3716303, (2,6-Dimethyl-4-methoxyphenyl)boronic acid.

- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- Pharmaffiliates. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.

- American Elements. (n.d.). This compound.

- Chemdad. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.

- Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- National Center for Biotechnology Information. (n.d.). Boronic acid compounds as potential pharmaceutical agents.

- Matrix Fine Chemicals. (n.d.). (2-METHOXYPHENYL)BORONIC ACID.

- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.

- Akwabi-Ameyaw, A., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Sterically Hindered Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2-Methoxy-4,6-dimethylphenyl)boronic Acid

Arylboronic acids are foundational pillars in modern organic synthesis, primarily serving as indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning methodology provides a powerful and versatile route for the formation of carbon-carbon bonds, which is a critical step in the assembly of complex molecules.[2] Within the vast library of available boronic acids, those with unique steric and electronic properties, such as this compound, offer specialized advantages for drug discovery and materials science.[3]

The strategic placement of two methyl groups ortho to the boronic acid moiety, combined with a para-methoxy group, imparts significant steric bulk and defined electronic character. This substitution pattern can influence the dihedral angle of resulting biaryl products, a key parameter in tuning the properties of pharmaceutical agents and organic electronics.[4] Furthermore, understanding the synthesis of such hindered boronic acids is crucial for researchers aiming to create novel molecular architectures.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the critical parameters involved.

Synthetic Strategy: Lithiation-Borylation of an Aryl Halide Precursor

The most robust and widely adopted method for synthesizing arylboronic acids from aryl halides is the electrophilic trapping of a pre-formed organometallic intermediate with a borate ester.[5] This can be achieved via an organolithium species (through lithium-halogen exchange) or a Grignard reagent.[5][6] For this specific target, a lithiation-borylation sequence starting from 4-bromo-3,5-dimethylanisole offers a highly efficient and controlled route.

The core of this strategy involves three key transformations:

-

Lithium-Halogen Exchange: The aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures. This rapidly and cleanly exchanges the bromine atom for lithium, generating a highly nucleophilic aryllithium species.[7][8]

-

Electrophilic Quench (Borylation): The aryllithium intermediate reacts with an electrophilic boron source, such as a trialkyl borate. The aryllithium attacks the electron-deficient boron atom, forming a stable tetrahedral borate complex.[9]

-

Hydrolysis: An acidic aqueous workup protonates the borate complex, leading to the hydrolysis of the ester groups and yielding the final this compound.[10]

The use of cryogenic temperatures (-78 °C) is critical. It ensures the stability of the aryllithium intermediate and prevents side reactions, while also moderating the highly exothermic reaction with the borate ester to prevent over-addition, which would lead to undesired borinic acid byproducts.[6][8]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a standard laboratory scale. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |

| 4-Bromo-3,5-dimethylanisole | 56578-62-2 | 215.09 | 5.00 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| n-Butyllithium (1.6 M in hexanes) | 109-72-8 | 64.06 | 16.0 mL | 1.1 |

| Triisopropyl borate | 5419-55-6 | 188.08 | 6.60 mL | 1.2 |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | 50 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

250 mL two-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Rubber septa

-

Nitrogen or Argon gas inlet with bubbler

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: Assemble the flame-dried 250 mL round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet. Purge the system with inert gas for 10-15 minutes to ensure an anhydrous, oxygen-free atmosphere.

-

Initial Solution: To the flask, add 4-bromo-3,5-dimethylanisole (5.00 g, 23.2 mmol) and anhydrous THF (100 mL) via syringe. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next two steps.

-

Lithiation: Slowly add n-butyllithium (1.6 M solution, 16.0 mL, 25.6 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. A slight color change may be observed. Stir the resulting solution at -78 °C for an additional 45 minutes to ensure complete lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (6.60 mL, 27.9 mmol) dropwise via syringe over 15 minutes, again maintaining the internal temperature below -70 °C. The choice of the sterically bulky triisopropyl borate is deliberate to minimize the formation of diarylborinic acid byproducts from a second addition of the aryllithium reagent.[6] After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 1.5 hours. Once at room temperature, cautiously quench the reaction by slowly adding 1 M HCl (50 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.

Purification

Arylboronic acids can present purification challenges.[11][12] Direct chromatography on silica gel is often avoided due to the potential for decomposition.[13]

-

Trituration/Recrystallization: The most effective method for this product is trituration or recrystallization. Suspend the crude solid in a minimal amount of a cold non-polar solvent like hexanes or a hexanes/ethyl acetate mixture. Stir vigorously, then collect the purified solid by vacuum filtration, washing with a small amount of cold solvent. This process effectively removes non-polar impurities. For higher purity, recrystallization from hot ethanol or a similar polar solvent can be employed.[14]

The expected yield of pure this compound is typically in the range of 75-90%.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its sterically demanding nature allows for the synthesis of hindered biaryl compounds, which are prevalent motifs in many biologically active molecules and advanced materials.[4][15] In drug discovery, controlling the rotation around the biaryl axis is a key strategy for optimizing ligand binding to protein targets and improving pharmacokinetic properties.[16] This specific boronic acid provides a valuable tool for medicinal chemists to introduce conformational constraints and explore new chemical space.

References

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479–4481.

- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles, 86(1), 337.

- ResearchGate. (2024). Catalyst‐Free Regioselective Diborylation of Aryllithium with Tetra(o‐tolyl)diborane(4).

- Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign.

- Royal Society of Chemistry. (n.d.). Integration of borylation of aryllithiums and Suzuki–Miyaura coupling using monolithic Pd catalyst. Catalysis Science & Technology.

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479-4481.

- ResearchGate. (2016). How to purify boronic acids/boronate esters?.

- University of Illinois Urbana-Champaign. (n.d.). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes.

- Aggarwal, V. K., & O'Brien, J. M. (2017). Standard Lithiation–Borylation A user's guide.

- FlowFrontier Inc. (2020). Generation of nitrogen-containing aryllithiums and their borylation followed by Suzuki coupling.

- I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.

- Reddit. (2017). Purification of boronic acids?.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.

- University of California, Santa Cruz. (n.d.). The Grignard Reaction.

- American Chemical Society. (2009). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 11(15), 3466–3469.

- MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(15), 5789.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314.

- (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- PubMed Central. (2019).

- Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.

- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.

- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Organic Syntheses. (n.d.). 3-CHLORO-1-BROMOPROPANE.

- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.

- Six Chongqing Chemdad Co. (n.d.). (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.

- Royal Society of Chemistry. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.

- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scientificupdate.com [scientificupdate.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of (2-Methoxy-4,6-dimethylphenyl)boronic acid

Foreword: Navigating the Nuances of Boronic Acid Solubility

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide serves as a comprehensive resource on the solubility of (2-Methoxy-4,6-dimethylphenyl)boronic acid. Within the realm of synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions, understanding the solubility of your reagents is not merely a procedural checkbox; it is a cornerstone of reaction efficiency, reproducibility, and scalability.[1][2] This document moves beyond a simple recitation of data. In the absence of extensive, publicly available quantitative solubility data for this specific boronic acid, we pivot to a more empowering objective: to provide you with the foundational knowledge and detailed, field-proven methodologies to ascertain this critical parameter in your own laboratory settings. Herein, we blend theoretical principles with practical, actionable protocols, ensuring that you are well-equipped to navigate the intricacies of boronic acid chemistry.

Introduction to this compound: A Profile

This compound, a member of the arylboronic acid family, is a crystalline solid at room temperature.[1][2] Its molecular structure, featuring a methoxy and two methyl groups on the phenyl ring, imparts specific electronic and steric properties that are advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BO₃ | [3][4] |

| Molecular Weight | 180.01 g/mol | [3][4] |

| Melting Point | 168-172 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| CAS Number | 355836-08-7 | [4] |

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The substituents on the phenyl ring can influence reaction kinetics and yields, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

A recurring challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the acid and its anhydride can complicate solubility studies and affect reaction stoichiometry if not properly accounted for.[5][7]

Anticipated Solubility Profile: A Framework for Solvent Selection

While specific quantitative data for this compound is sparse, with suppliers consistently noting it as "slightly soluble in water," we can infer its likely behavior in a range of organic solvents based on extensive studies of analogous arylboronic acids.[1][2][8] The solubility of these compounds is a complex interplay of the polarity of the solvent, the potential for hydrogen bonding, and the specific substituents on the aryl ring.[5][6][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally expected to be effective at dissolving boronic acids due to their ability to engage in hydrogen bonding with the hydroxyl groups of the boronic acid.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solvents like acetone and THF have been shown to be good solvents for phenylboronic acid.[5][7] Highly polar aprotic solvents such as DMF and DMSO are also anticipated to be effective, with one supplier indicating high solubility of the analogous 2,6-dimethylphenylboronic acid in DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Chloroform): Solubility in nonpolar solvents is generally low for arylboronic acids.[5][7] While chloroform may show moderate solubility, hydrocarbons like hexanes and methylcyclohexane are poor solvents.[5][7]

The presence of the methoxy and dimethyl groups on the phenyl ring of the target compound, compared to unsubstituted phenylboronic acid, will modulate this general behavior. The increased organic character may slightly enhance solubility in less polar solvents, while the methoxy group could participate in additional hydrogen bonding.

Experimental Determination of Solubility: A Practical Guide

Given the lack of definitive public data, the ability to experimentally determine the solubility of this compound is a crucial skill. We present two robust, validated protocols: a rapid kinetic assay suitable for high-throughput screening and a more rigorous thermodynamic "shake-flask" assay for obtaining precise equilibrium solubility data.

Kinetic Solubility Assay: A Rapid Assessment

This method is ideal for a quick estimation of solubility, particularly in early-stage discovery and process development. It relies on the principle of precipitating the compound from a DMSO stock solution into an aqueous or organic solvent and measuring the concentration of the dissolved material.

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using sonication if necessary.

-

Assay Plate Preparation: Dispense the desired aqueous buffer or organic solvent into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. A common ratio is 1:100 (e.g., 2 µL of stock into 198 µL of solvent) to minimize the effects of the co-solvent.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.

-

Separation: Separate the precipitated solid from the saturated solution. This is most effectively done using a 96-well filter plate or by centrifugation and subsequent collection of the supernatant.

-

Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant. LC-MS/MS is the preferred method for its sensitivity and specificity, though UV-Vis spectroscopy can be used if the compound has a suitable chromophore and is free from interfering substances.

-

Calculation: Determine the solubility by comparing the measured concentration against a calibration curve prepared from the DMSO stock solution.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

This "shake-flask" method measures the solubility of the solid compound in a solvent at equilibrium, providing a more accurate and thermodynamically relevant value.[10][11]

Sources

- 1. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]

- 3. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 361543-99-9 CAS MSDS ((2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. enamine.net [enamine.net]

- 11. evotec.com [evotec.com]

An In-depth Technical Guide to the Stability of (2-Methoxy-4,6-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Methoxy-4,6-dimethylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules in drug discovery and development. However, the inherent stability of boronic acids is a critical parameter that can significantly impact reaction efficiency, impurity profiles, and the overall success of a synthetic campaign. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon established principles of arylboronic acid chemistry. We will explore the key degradation pathways, the influence of structural features and environmental factors on stability, and provide detailed protocols for conducting robust stability studies. This guide is intended to equip researchers with the knowledge and practical tools to effectively handle, store, and utilize this important reagent.

Introduction: The Duality of Reactivity and Stability in Arylboronic Acids

Arylboronic acids are widely employed in organic synthesis due to their versatile reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reactivity, however, is intrinsically linked to their potential for degradation. The electron-deficient boron atom, key to its synthetic utility, also renders the C-B bond susceptible to cleavage under various conditions. Understanding and controlling the stability of this compound is therefore paramount for its successful application.

The structure of this compound, with its ortho-methoxy and dimethyl substitutions, presents a unique stability profile that will be a central theme of this guide. These substituents can exert both steric and electronic effects, influencing the primary degradation pathways.

Key Degradation Pathways of Arylboronic Acids

Two principal degradation pathways dominate the stability profile of arylboronic acids: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 1-methoxy-3,5-dimethylbenzene) and boric acid.[1][2] This is often an undesired side reaction in cross-coupling reactions, leading to reduced yields and the formation of impurities.[2]

The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH.[1] Both acidic and basic conditions can promote this degradation pathway. The mechanism can proceed through different pathways depending on the pH and the electronic nature of the aryl group.[1]

Visualizing Protodeboronation Pathways

Caption: General pathways for protodeboronation of this compound.

Oxidative Degradation: The Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically leads to the formation of the corresponding phenol. This degradation is often mediated by reactive oxygen species and can be influenced by the presence of metal catalysts and light. The electron-rich nature of the aromatic ring in this compound, due to the methoxy and dimethyl substituents, may increase its susceptibility to oxidation.

Factors Influencing the Stability of this compound

The stability of this compound is not an intrinsic constant but is rather a dynamic property influenced by several factors.

Structural Effects: The Role of Ortho-Substituents

The two ortho-methyl groups in the target molecule are expected to play a significant role in its stability. Steric hindrance from these groups can shield the boron center from nucleophilic attack, potentially slowing down the rate of protodeboronation.[3] However, severe steric hindrance can also destabilize the boronic acid.

The ortho-methoxy group, being electron-donating, can increase the electron density on the aromatic ring, which may influence the rate of both protodeboronation and oxidation. Electron-donating groups have been reported to accelerate protodeboronation under certain conditions.[1]

Environmental Factors

-

pH: As previously discussed, pH is a critical factor. The rate of protodeboronation is often slowest at a slightly acidic pH.[4][5][6]

-

Temperature: Elevated temperatures generally accelerate the rates of all chemical reactions, including degradation pathways. Therefore, storage at low temperatures is recommended.

-

Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in protodeboronation. Aprotic solvents are generally preferred for storage and handling.

-

Presence of Water: Water is a key reactant in protodeboronation. Minimizing exposure to moisture is crucial for maintaining the integrity of the compound.

-

Light: Photolytic degradation can occur, particularly in the presence of photosensitizers. Storage in amber vials or in the dark is advisable.

-

Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.

Summary of Factors Influencing Stability

| Factor | Influence on Stability | Rationale |

| Low Temperature | Increases | Slows down the kinetics of degradation reactions. |

| Acidic pH (mild) | May Increase | Can suppress the formation of the more reactive boronate anion.[4][5][6] |

| Basic pH | Decreases | Promotes the formation of the boronate anion, which is more susceptible to protodeboronation.[3] |

| Aprotic Solvents | Increases | Reduces the availability of protons for protodeboronation. |

| Exclusion of Water | Increases | Water is a key reactant in protodeboronation.[1][2] |

| Inert Atmosphere | Increases | Minimizes oxidative degradation. |

| Protection from Light | Increases | Prevents photolytic degradation. |

Experimental Design for Stability Studies

A thorough understanding of the stability of this compound requires a well-designed experimental program. This typically involves forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8][9] These studies are crucial for developing and validating stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid sample and a solution of the sample to controlled UV and visible light conditions as per ICH Q1B guidelines.[10]

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12]

Key Considerations for Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13][14][15][16][17][18]

Recommended Handling and Storage

Based on the known instability of arylboronic acids, the following handling and storage procedures are recommended for this compound to ensure its long-term integrity:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator or freezer.[19][20]

-

Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Protection from Light: Store in an amber vial or in the dark to prevent photolytic degradation.

-

Handling: Minimize exposure to atmospheric moisture and air. Handle in a glove box or under a stream of inert gas if possible. Use anhydrous solvents for preparing solutions.

Conclusion

While direct stability data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential stability can be derived from the well-established chemistry of arylboronic acids. The primary degradation pathways are expected to be protodeboronation and oxidation, with the rate of degradation being significantly influenced by pH, temperature, moisture, light, and oxygen. The presence of ortho-substituents will likely play a key role in modulating its stability profile.

By implementing the robust experimental protocols for forced degradation and stability-indicating method development outlined in this guide, researchers can gain a thorough understanding of the stability of this compound. This knowledge is critical for ensuring the reliability and reproducibility of synthetic procedures and for the development of high-quality pharmaceutical products.

References

- U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2015. [Link]

- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Isr. J. Chem.2010, 50 (5-6), 664-674. [Link]

- Alsante, K. M.; Hatajik, T. D.; Lohr, L. L.; Sharp, T. R.; Snyder, B. D. Forced Degradation: A Tool for Drug Development. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals; Academic Press, 2003; pp 59-111. [Link]

- Kuivila, H. G.; Reuwer, J. F., Jr.; Mangravite, J. A. Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Can. J. Chem.1963, 41 (12), 3081-3090. [Link]

- Martínez-Aguirre, M. A.; Villamil-Ramos, R.; Yatsimirsky, A. K. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org. Chem.2013, 78 (10), 4674–4684. [Link]

- Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc.2016, 138 (29), 9145–9157. [Link]

- American Elements. This compound. [Link]

- Yatsimirsky, A. K. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Pure Appl. Chem.2004, 76 (7-8), 1559-1582. [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. February 2003. [Link]

- Lennox, A. J. J.; Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022, 55 (9), 1324-1336. [Link]

- Wikipedia.

- Reynolds, D. W.; Facchine, K. L.; Mullaney, J. F.; Alsante, K. M.; Hatajik, T. D.; Motola, N. C. Forced Degradation of Pharmaceuticals. Pharm. Technol.2002, 26 (2), 48-56. [Link]

- European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. June 2024. [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products. November 1996. [Link]

- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]

- PubChem. (2,6-Dimethyl-4-methoxyphenyl)boronic acid. [Link]

- Dong, M. W.; Huynh-Ba, K.; Wong, A. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America2020, 38 (11), 606-618. [Link]

- Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007, 129 (21), 6716–6717. [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Q2(R2) Validation of Analytical Procedures. March 2022. [Link]

- Bakshi, M.; Singh, S. ICH guidelines: Stress degradation study. Int. J. Creat. Res. Thoughts2018, 6 (1), 132-138. [Link]

- PubChem. This compound. [Link]

- Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett.2022, 24 (18), 3510–3514. [Link]

- Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Singh, K. J.; Joullié, M. M. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front.2014, 1 (3), 280-283. [Link]

- Atack, T. C.; Lecker, R. M.; Cook, S. P. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. J. Am. Chem. Soc.2021, 143 (30), 11332–11346. [Link]

- Li, Y.; Liu, J.; Vlasak, J.; Dong, X. An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. American Pharmaceutical Review. 2018. [Link]

- van der Loop, A. F. H. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015. [Link]

- SCIEX.

- SIELC Technologies.

Sources

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ijcrt.org [ijcrt.org]

- 11. figshare.com [figshare.com]

- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 13. Method Validation & Analytical Robustness for Stability-Indicating Assays – FDA Guidelines [fdaguidelines.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. scispace.com [scispace.com]

- 19. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID | 361543-99-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of (2-Methoxy-4,6-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of (2-Methoxy-4,6-dimethylphenyl)boronic acid. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven experimental protocols to offer a robust resource for the characterization of this important synthetic building block.

Introduction: The Structural Significance of this compound

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a methoxy group and two methyl groups ortho and para to the boronic acid functionality, imparts specific steric and electronic properties that influence its reactivity and spectral characteristics. Accurate NMR spectral analysis is paramount for confirming the identity, purity, and stability of this compound.

This guide will delve into the predicted ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and discuss the underlying principles for interpreting the spectral data.

Predicted NMR Spectral Data

While a definitive experimental spectrum for this compound is not widely published, we can predict the chemical shifts and coupling patterns with high confidence based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.7-6.9 | s | 2H | Ar-H | The two aromatic protons are in magnetically equivalent environments, appearing as a singlet. |

| ~4.8-5.5 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable. |

| ~3.8 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |

| ~2.4 | s | 6H | Ar-CH₃ | The two methyl groups are equivalent and will give rise to a single, sharp singlet. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160-162 | Ar-C-OCH₃ | The carbon attached to the electron-donating methoxy group will be shifted downfield. |

| ~140-142 | Ar-C-CH₃ | The carbons bearing the methyl groups will appear in this region. |

| ~115-120 | Ar-C-H | The aromatic CH carbons. |

| ~110 (broad) | Ar-C-B(OH)₂ | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[1] |

| ~55-57 | OCH₃ | The carbon of the methoxy group. |

| ~20-22 | Ar-CH₃ | The carbons of the two methyl groups. |

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to yield high-quality NMR spectra of this compound, taking into account the specific challenges associated with this class of compounds.

Sample Preparation

The choice of solvent is critical for obtaining informative NMR spectra of boronic acids. These compounds have a propensity to form cyclic trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents, which can lead to complex or uninterpretable spectra.[2]

Recommended Solvents:

-

DMSO-d₆: An excellent choice for dissolving boronic acids and disrupting oligomerization. The residual water peak can be used for shimming, but the B(OH)₂ protons will exchange with it.

-

Methanol-d₄: This solvent effectively breaks up boroxine structures, leading to sharper signals for the monomeric boronic acid.[2] The B(OH)₂ protons will exchange with the solvent's hydroxyl group.

-

CDCl₃ with a drop of D₂O: If solubility in CDCl₃ is desired, adding a small amount of D₂O can help break up oligomers and sharpen the aromatic signals.[2]

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be necessary.

-

Transfer the solution to a standard 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[3][4]

¹H NMR Acquisition

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) should be used as an internal standard.[5]

¹³C NMR Acquisition

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) should be used as an internal standard.[5]

¹¹B NMR Acquisition (Optional but Recommended)

¹¹B NMR is a powerful tool for characterizing organoboron compounds.[6]

-

Instrument: A spectrometer equipped with a boron-capable probe.

-

Spectral Width: A typical range for ¹¹B NMR is 200-300 ppm, centered around 0 ppm.[7]

-

Acquisition Time: 0.1 - 0.2 seconds.

-

Processing: Apply a line broadening of 10-50 Hz to improve the signal-to-noise ratio of the typically broad boron signals.[7]

-

Referencing: An external standard of BF₃•OEt₂ (δ = 0 ppm) is commonly used.[7] For tricoordinate boronic acids, a chemical shift of around 30 ppm is expected.[8]

Interpretation of Spectral Data and Structural Insights

The NMR spectra provide a wealth of information about the structure of this compound.

¹H NMR Spectrum

The simplicity of the aromatic region, with a predicted singlet for the two aromatic protons, confirms the symmetrical substitution pattern of the phenyl ring. The integration of the methyl and methoxy signals relative to the aromatic protons will verify the stoichiometry of the molecule. The broad signal for the B(OH)₂ protons is a characteristic feature of boronic acids and its presence is a key indicator of the functional group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will corroborate the substitution pattern observed in the ¹H NMR. The number of unique carbon signals will be consistent with the molecular symmetry. The broad signal for the carbon attached to the boron atom is a hallmark of boronic acids and is a direct consequence of the quadrupolar nature of the ¹¹B nucleus.

Visualization of Key Structural Features and Experimental Workflow

Diagram 1: Molecular Structure and Key ¹H NMR Assignments

Caption: A streamlined workflow for the NMR analysis of boronic acids.

Conclusion

The NMR spectral characterization of this compound is a straightforward process when the appropriate experimental conditions are employed. By understanding the potential for oligomerization and selecting suitable solvents, researchers can obtain high-quality spectra that unambiguously confirm the structure and purity of this valuable synthetic intermediate. The predicted spectral data and detailed protocols provided in this guide serve as a reliable resource for scientists and professionals in the field of drug development and chemical research.

References

- Benchchem.

- SDSU Chemistry. 11B NMR Chemical Shifts. URL

- National Institutes of Health (NIH).

- ACS Publications.

- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorb

- ResearchGate.

- ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). URL

- Reddit.

- ACS Publications.

- ResearchGate.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Benchchem. Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide. URL

- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. URL

- University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. URL

- ChemicalBook. (2,6-dimethyl-4-methoxyphenyl)boronic acid. URL

- UConn Library. Nuclear magnetic resonance spectroscopy of boron compounds. URL

- PubChem. 2-Methoxyphenylboronic acid. URL

- NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). URL

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). URL

- ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. URL

- Sigma-Aldrich. 2-Methoxyphenylboronic acid 95%. URL

Sources

Introduction: The Significance of (2-Methoxy-4,6-dimethylphenyl)boronic acid

An In-Depth Technical Guide to the ¹H NMR Analysis of (2-Methoxy-4,6-dimethylphenyl)boronic acid

This guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data report to offer a deep dive into spectral interpretation, experimental design, and the unique chemical behaviors of arylboronic acids that influence their NMR spectra. We will explore the causality behind methodological choices, ensuring that the described protocols are robust and self-validating for reliable structural elucidation.

This compound is a valuable substituted arylboronic acid. Such compounds are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] Their applications are extensive in medicinal chemistry and drug discovery, where they serve as key intermediates in the synthesis of complex pharmaceutical agents.[2][3][4][5] Given their pivotal role, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary and most accessible analytical technique for confirming the identity, purity, and structural integrity of these reagents.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

A robust analysis begins with a theoretical prediction of the ¹H NMR spectrum based on the molecule's structure. The electronic environment of each proton dictates its chemical shift (δ), providing a unique fingerprint.

-

Aromatic Protons (Ar-H) : The benzene ring possesses two non-equivalent aromatic protons at the 3- and 5-positions. The substituents heavily influence their chemical shifts. The methoxy group (-OCH₃) at C2 and the methyl groups (-CH₃) at C4 and C6 are electron-donating groups (EDGs), which increase electron density on the ring and cause an upfield (lower ppm) shift compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] Conversely, the boronic acid group [-B(OH)₂] is electron-withdrawing, causing a deshielding effect and a downfield shift.[6] The proton at C5 is flanked by two methyl groups, while the proton at C3 is adjacent to the methoxy group. This will result in two distinct signals, likely appearing as singlets or narrowly split doublets due to small ⁴J (meta) coupling. We anticipate these signals to appear in the range of δ 6.5 - 7.5 ppm .

-

Methoxy Protons (-OCH₃) : Methoxy groups typically present as a sharp singlet integrating to three protons.[7] Their characteristic chemical shift is generally in the range of δ 3.5 - 4.0 ppm .[7][8]

-

Methyl Protons (Ar-CH₃) : The two methyl groups at C4 and C6 are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp singlet with an integration value of six protons. These signals typically resonate in the range of δ 2.2 - 2.5 ppm .

-

Boronic Acid Protons (-B(OH)₂) : The two protons on the hydroxyl groups of the boronic acid moiety are acidic and undergo rapid chemical exchange. This results in a broad singlet that can appear over a wide chemical shift range. Its position is highly dependent on solvent, concentration, and water content. This signal will readily exchange with deuterium and disappear from the spectrum upon the addition of a few drops of D₂O, a classic technique for its identification.

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This is a reversible equilibrium that can significantly complicate NMR interpretation.[10][11]

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

If both the monomeric boronic acid and the trimeric boroxine are present in the NMR sample, the spectrum will show two distinct sets of signals for the aromatic, methoxy, and methyl protons, often leading to what appears to be an impure sample. Electron-donating groups on the aryl ring can favor the formation of the boroxine.[10][11]

Experimental Design and Protocols